molecular formula C10H13NS B13925570 4-((Cyclopropylmethyl)sulfanyl)aniline

4-((Cyclopropylmethyl)sulfanyl)aniline

Cat. No.: B13925570
M. Wt: 179.28 g/mol
InChI Key: GIGQMHZXPCDURR-UHFFFAOYSA-N
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Description

4-((Cyclopropylmethyl)sulfanyl)aniline is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol It is a derivative of aniline, where the aniline ring is substituted with a cyclopropylmethylsulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylmethyl)sulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with cyclopropylmethylthiol, followed by the reduction of the nitro group to an amine . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylmethyl)sulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Iron powder or hydrogen gas with a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., chlorine or bromine), and sulfonation with sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: this compound from the nitro precursor.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

4-((Cyclopropylmethyl)sulfanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Cyclopropylmethyl)sulfanyl)aniline depends on its specific applicationFor example, in electrophilic aromatic substitution reactions, the aniline ring can act as a nucleophile, attacking electrophilic species to form substituted products . The cyclopropylmethylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-((Cyclopropylmethyl)sulfanyl)aniline: C10H13NS

    4-Chloro-3-((Cyclopropylmethyl)sulfanyl)aniline: C10H12ClNS

Uniqueness

This compound is unique due to the presence of the cyclopropylmethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential applications in various fields. Compared to other aniline derivatives, the cyclopropylmethylsulfanyl group provides additional versatility in synthetic and industrial processes.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4-(cyclopropylmethylsulfanyl)aniline

InChI

InChI=1S/C10H13NS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2

InChI Key

GIGQMHZXPCDURR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=CC=C(C=C2)N

Origin of Product

United States

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